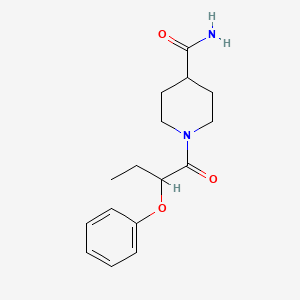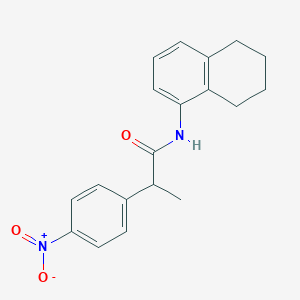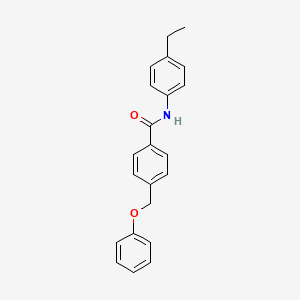
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide
説明
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide, also known as CPP-ACP, is a compound that has gained significant attention in the field of dental research due to its potential use in the prevention and treatment of dental caries.
作用機序
The mechanism of action of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide is not fully understood, but it is believed to work through a combination of several mechanisms. N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide can bind to hydroxyapatite in tooth enamel and dentin, promoting remineralization and preventing demineralization. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide can inhibit the growth of cariogenic bacteria by disrupting their cell membranes and interfering with their metabolism.
Biochemical and Physiological Effects:
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been shown to have several biochemical and physiological effects. It can increase the hardness and mineral content of tooth enamel and dentin, as well as reduce the permeability of dentin. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide can inhibit the formation of biofilms by cariogenic bacteria and reduce the production of acid by these bacteria.
実験室実験の利点と制限
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has several advantages as a research tool. It is relatively easy to synthesize and can be used in a variety of experimental settings. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been extensively studied, and its effects have been well-documented. However, there are also some limitations to the use of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide in lab experiments. For example, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide may have different effects in vivo compared to in vitro, and its effects may be influenced by factors such as pH and temperature.
将来の方向性
There are several potential future directions for research on N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide. One area of interest is the development of new formulations of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide that can enhance its remineralization and antibacterial properties. Additionally, further studies are needed to investigate the potential use of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide in the treatment of dentin hypersensitivity and erosion. Finally, research is needed to better understand the mechanism of action of N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide and its effects in vivo.
科学的研究の応用
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been extensively studied for its potential use in the prevention and treatment of dental caries. It has been shown to effectively remineralize early carious lesions and inhibit the growth of cariogenic bacteria such as Streptococcus mutans. Additionally, N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide has been investigated for its potential use in the treatment of dentin hypersensitivity and erosion.
特性
IUPAC Name |
N-(2-cyanophenyl)-2-(4-nitrophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-11(12-6-8-14(9-7-12)19(21)22)16(20)18-15-5-3-2-4-13(15)10-17/h2-9,11H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKMRMRHOTYDXBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)NC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-1-adamantyl-2-{[4-benzyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4077751.png)
![N-(2,4-dimethoxyphenyl)-2-({[4-(2-furoyl)-1-piperazinyl]acetyl}amino)-5-nitrobenzamide](/img/structure/B4077759.png)
![1-[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methylmethanamine](/img/structure/B4077767.png)
![1-[4-(4-methoxyphenoxy)-2-butyn-1-yl]-1H-imidazole oxalate](/img/structure/B4077769.png)
![2-(benzylthio)-N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}benzamide](/img/structure/B4077797.png)
![2-[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethoxy]-N-[3-(methylthio)phenyl]benzamide](/img/structure/B4077818.png)
![3-(benzyloxy)-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]benzamide](/img/structure/B4077838.png)


![1-[4-(3-bromophenoxy)butyl]piperazine oxalate](/img/structure/B4077856.png)
![methyl 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethoxybenzoate](/img/structure/B4077860.png)
![2-{5-[1-(4-nitrophenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4077864.png)
![3,4,5-triethoxy-N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4077865.png)